BenchChemオンラインストアへようこそ!

T-0509

Cardiovascular pharmacology β-adrenoceptor signaling Positive inotropy

T-0509 is a selective full β1-adrenoceptor agonist with 99% intrinsic activity vs. isoprenaline, enabling maximal inotropic response without the ceiling effect of partial agonists (denopamine, xamoterol). Its 150-fold β1-selectivity avoids β2-mediated hypotension, while chronic infusion selectively downregulates β1-AR (30%) sparing β2-AR. Essential for reproducible cardiovascular research and receptor regulation studies.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 96843-99-1
Cat. No. B1681855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-0509
CAS96843-99-1
Synonyms1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol
RP333
RP333, (R)-isomer
RP333, dihydrochloride, (+)-isomer
RP333, hydrochloride
T 0509
T-0509
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC
InChIInChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3
InChIKeyDIPGFXJERHNAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

T-0509 (CAS 96843-99-1): A Full Beta-1 Adrenoceptor Agonist for Cardiovascular Procurement


T-0509 [(-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol hydrochloride] is a synthetic catechol derivative of denopamine that functions as a selective, full β1-adrenoceptor agonist [1]. It activates the cAMP signaling pathway exclusively via β1-adrenoceptors to enhance myocardial contractility [2], distinguishing it fundamentally from partial agonists in the same structural class. The compound is primarily deployed in cardiovascular research as a pharmacological tool for probing β1-adrenoceptor-mediated cardiac function, hemodynamics, and receptor regulation mechanisms .

Why Generic Beta-1 Agonist Substitution Fails: Evidence-Based Differentiation of T-0509


Generic substitution among β1-adrenoceptor agonists is scientifically invalid due to profound differences in intrinsic efficacy (full vs. partial agonism), receptor subtype selectivity ratios, and downstream signaling consequences. T-0509 is a full β1-agonist (intrinsic activity 99% of isoprenaline in papillary muscle) [1], whereas structurally related comparators such as denopamine and xamoterol are partial agonists (intrinsic activities 83% and 28%, respectively) [2]. This fundamental pharmacological distinction produces divergent in vivo outcomes, including subtype-selective versus non-selective receptor downregulation upon chronic exposure [3] and distinct cAMP-response profiles . Procurement of a generic 'β1-agonist' without verifying these quantitative efficacy parameters will compromise experimental reproducibility and confound mechanistic interpretation of cardiovascular studies.

T-0509 Quantitative Comparative Evidence Guide: Head-to-Head Data for Scientific Procurement


Intrinsic Efficacy: T-0509 Full Agonist vs. Denopamine and Xamoterol Partial Agonists in Guinea Pig Papillary Muscle

T-0509 is a full β1-adrenoceptor agonist, whereas its structural analog denopamine and the clinically used xamoterol are partial agonists. In isolated guinea pig papillary muscle, the intrinsic activity of T-0509 (positive inotropic effect) is 99% of the maximal response to the non-selective full agonist isoprenaline (defined as 100%), compared to 83% for denopamine and only 28% for xamoterol [1]. This near-maximal efficacy cannot be achieved by substituting denopamine or xamoterol, even at saturating concentrations. T-0509 also displays full chronotropic efficacy in right atria (98% vs. 69% for denopamine and 48% for xamoterol) [2].

Cardiovascular pharmacology β-adrenoceptor signaling Positive inotropy

Receptor Downregulation Selectivity: T-0509 Spares β2-Adrenoceptors vs. Isoproterenol-Induced Non-Selective Downregulation

Following 6-day continuous subcutaneous infusion in rats (5-40 μg/kg/hr), T-0509 selectively downregulated cardiac β1-adrenoceptors by 30% without altering β2-adrenoceptor density [1]. In direct contrast, isoproterenol infusion at 40 μg/kg/hr produced non-selective downregulation, reducing both β1- and β2-adrenoceptor densities by 36% and 43%, respectively [2]. A separate study confirmed that T-0509 infusion (40 μg/kg/hr, 6 days) decreased β1- and β2-adrenoceptor densities by 26% and 32%, while reducing maximal isoproterenol-stimulated adenylyl cyclase activity by 53% [3].

Receptor desensitization β-adrenoceptor regulation Chronic agonist exposure

Hemodynamic Profile: T-0509 Preserves Diastolic Blood Pressure vs. Isoproterenol-Induced Hypotension

In anesthetized open-chest dogs, intravenous T-0509 (0.005-0.05 μg/kg) increased LVdp/dtmax (maximal rate of left ventricular pressure rise) and heart rate to an extent similar to isoproterenol, but critically, T-0509 did so without decreasing diastolic blood pressure (DBP), whereas isoproterenol characteristically produces dose-dependent hypotension [1]. The T-0509-induced increases in LVdp/dtmax and HR were selectively inhibited by the β1-antagonist (-)-bisoprolol (10 μg/kg) but not by the β2-antagonist ICI 118,551 (30 μg/kg), confirming β1-selectivity in vivo [2]. T-0509 also increased coronary blood flow (CBF) via β1-mediated mechanisms, though this was attributed primarily to indirect myocardial metabolic effects rather than direct vascular β1-adrenoceptor activation [3].

Hemodynamics Coronary blood flow In vivo cardiovascular function

cAMP-Force Coupling: T-0509 Exhibits Biphasic cAMP Response Distinct from Denopamine

In canine right ventricular muscle, T-0509 (pD2 = 8.27) produces a biphasic cAMP accumulation profile: at lower concentrations (10⁻⁹ to 10⁻⁷ M), cAMP increases modestly (plateau ~40% above baseline) concurrent with maximal positive inotropic effect; at higher concentrations (>10⁻⁷ M), cAMP again rises steeply (reaching ~120% above baseline at 10⁻⁵ M) without further increases in contractile force . The related full agonist T-1583 (pD2 = 7.39) shows a similar biphasic pattern but with approximately 10-fold lower potency . This biphasic cAMP response distinguishes T-0509 and T-1583 from the parent compound denopamine, a partial agonist that lacks the second-phase cAMP surge .

Signal transduction cAMP signaling β-adrenoceptor pharmacology

β1-Selectivity Ratio: T-0509 Demonstrates 150-Fold Selectivity over β2-Adrenoceptors Relative to Isoproterenol

T-0509 is approximately 150 times more selective for β1-adrenoceptors compared to β2-adrenoceptors when benchmarked against the non-selective agonist isoproterenol [1]. In functional tissue assays, the positive chronotropic effects of T-0509 (a β1-mediated response) were antagonized by the β1-selective antagonist bisoprolol (3 × 10⁻⁸ M) but not by the β2-selective antagonist ICI 118,551 (3 × 10⁻⁸ M) [2]. Conversely, T-0509's relaxant effect on histamine-contracted trachea (a β2-mediated response) showed minimal potency (equipotent concentration = 38 relative to isoprenaline) and was antagonized only by ICI 118,551 [3]. In contrast, the non-selective agonist isoprenaline/isoproterenol potently activates both β1- and β2-adrenoceptors without subtype discrimination.

Receptor selectivity β-adrenoceptor subtypes Pharmacological profiling

T-0509 Procurement-Specific Research and Industrial Application Scenarios


Full β1-Adrenoceptor Activation Without β2-Mediated Vascular Confounds

Investigators requiring maximal β1-adrenoceptor stimulation in isolated cardiac preparations or in vivo cardiovascular models should select T-0509 over partial agonists (denopamine, xamoterol) that cannot achieve full receptor activation. T-0509's 99% intrinsic activity in papillary muscle ensures near-complete β1-adrenoceptor engagement, enabling studies of maximal inotropic reserve and β1-mediated signaling capacity without the ceiling effect inherent to partial agonists [1]. Simultaneously, its 150-fold β1-selectivity eliminates β2-mediated vascular relaxation and hypotension that accompany non-selective agonists like isoproterenol, preserving diastolic blood pressure during in vivo hemodynamic assessments [2].

β1-Adrenoceptor-Specific Desensitization and Downregulation Studies

Chronic infusion models examining receptor regulation should utilize T-0509 rather than non-selective agonists such as isoproterenol. T-0509 produces selective β1-adrenoceptor downregulation (30% reduction) with complete sparing of β2-adrenoceptor density, whereas isoproterenol causes non-selective downregulation of both subtypes (β1 ↓36%, β2 ↓43%) [1]. This subtype-selective profile enables unambiguous attribution of desensitization phenomena specifically to β1-adrenoceptor mechanisms. Additionally, T-0509 infusion reduces maximal isoproterenol-stimulated adenylyl cyclase activity by 53% [2], providing a robust model for investigating the dissociation between receptor downregulation and functional desensitization of downstream signaling components.

Investigating Biphasic cAMP Signaling and Receptor Occupancy-State Transitions

Researchers examining the relationship between β1-adrenoceptor occupancy states and cAMP production should employ T-0509 or its lower-potency analog T-1583. These full agonists uniquely generate a biphasic cAMP accumulation profile: a plateau at low concentrations (~40% above baseline) coinciding with maximal inotropy, followed by a second surge at higher concentrations (~120% above baseline) without further contractile enhancement [1]. This pattern is consistent with sequential activation of high-affinity and low-affinity receptor states, a property absent in partial agonists like denopamine. T-0509 (pD2 = 8.27) offers approximately 7.6-fold higher potency than T-1583 (pD2 = 7.39) [2], allowing dose-response flexibility depending on experimental sensitivity requirements.

In Vivo Cardiac β1-Adrenoceptor Function Without Chronotropic-Limiting Hypotension

Anesthetized or conscious animal studies evaluating cardiac contractility (LVdp/dtmax) and heart rate responses should prioritize T-0509 over isoproterenol when maintenance of diastolic blood pressure is critical. T-0509 (0.005-0.05 μg/kg i.v.) produces positive inotropic and chronotropic effects comparable to isoproterenol but without inducing diastolic hypotension [1]. This hemodynamic advantage stems from T-0509's β1-selectivity, which avoids β2-mediated peripheral vasodilation. The β1-specificity of these responses is pharmacologically confirmed by selective antagonism with (-)-bisoprolol but not ICI 118,551 [2], validating T-0509 as a clean tool for probing β1-adrenoceptor contributions to cardiac performance in intact animals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-0509

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.